![molecular formula C14H20N2O2 B2440812 3-[4-(4-Methylphenyl)piperazin-1-yl]propanoic acid CAS No. 500294-65-5](/img/structure/B2440812.png)
3-[4-(4-Methylphenyl)piperazin-1-yl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-[4-(4-Methylphenyl)piperazin-1-yl]propanoic acid” is a chemical compound with the empirical formula C8H16N2O2 and a molecular weight of 172.22 . It is a heterocyclic building block .
Synthesis Analysis
A new series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized as potential antifungal agents via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) .Physical And Chemical Properties Analysis
The compound is a solid . Its empirical formula is C8H16N2O2 and it has a molecular weight of 172.22 . More specific physical and chemical properties such as melting point, boiling point, or density are not provided in the retrieved sources.Aplicaciones Científicas De Investigación
Antifungal Activity
The synthesis of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines has been explored as potential antifungal agents. These compounds were obtained via intramolecular cyclization of 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) . Further studies have evaluated their efficacy against fungal pathogens.
Antitumor Properties
Cinnoline derivatives, including those containing the 3-[4-(4-methylphenyl)piperazin-1-yl]propanoic acid moiety, have demonstrated antitumor activity. Researchers have investigated their potential as chemotherapeutic agents . These compounds may interfere with tumor cell growth and survival pathways.
Antibacterial Effects
While the primary focus has been on antifungal and antitumor properties, some studies suggest that cinnoline derivatives could also exhibit antibacterial effects. Further research is needed to explore their activity against bacterial pathogens .
Anti-Inflammatory Potential
Certain cinnoline-based compounds, including those related to 3-[4-(4-methylphenyl)piperazin-1-yl]propanoic acid, have been investigated for their anti-inflammatory properties. These molecules may modulate inflammatory pathways and cytokine production .
Agrochemical Applications
Beyond their medicinal potential, cinnoline derivatives find applications in agriculture. Some compounds exhibit pesticidal or herbicidal properties, making them relevant for crop protection .
Molecular Modeling and Drug Design
Researchers have employed molecular modeling techniques to explore the interactions of cinnoline-based compounds with biological targets. These studies aid in drug design and optimization, potentially leading to novel therapeutic agents .
Safety and Hazards
The compound is classified as Eye Damage 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The associated hazard statement is H318, which means it causes serious eye damage. The precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propiedades
IUPAC Name |
3-[4-(4-methylphenyl)piperazin-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-12-2-4-13(5-3-12)16-10-8-15(9-11-16)7-6-14(17)18/h2-5H,6-11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUXRKWAOWRUPOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(4-Methylphenyl)piperazin-1-yl]propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

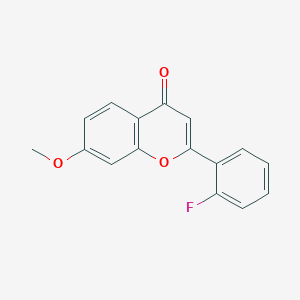
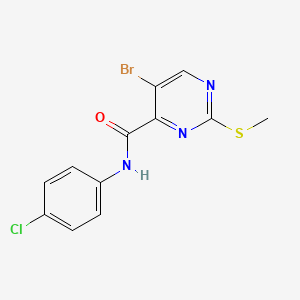
![7-(3,4-dichlorophenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2440736.png)

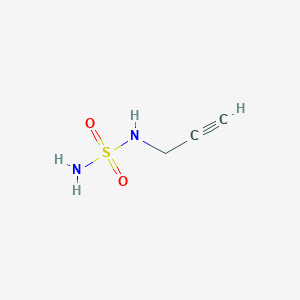
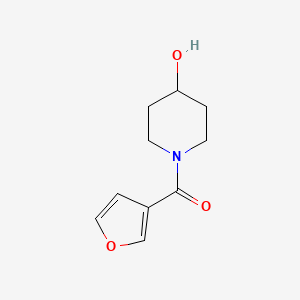
amine](/img/structure/B2440742.png)
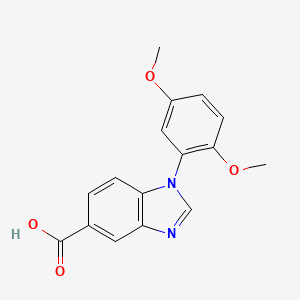
![3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2-methylphenyl)urea](/img/structure/B2440745.png)
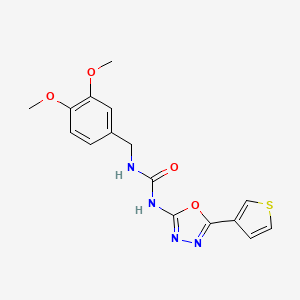


![N-benzyl-2-{[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2440752.png)